N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide
Description
N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a fluorophenyl group, a hydroxy-tetrahydronaphthalenyl moiety, and an aminoacetamide linkage, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-14-9-7-13(8-10-14)11-22-19(24)12-21-17-5-1-4-16-15(17)3-2-6-18(16)23/h2-3,6-10,17,21,23H,1,4-5,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGNUXZAHUQKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)NCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenylmethylamine through the reaction of 4-fluorobenzyl chloride with ammonia or an amine.
Synthesis of the Tetrahydronaphthalenyl Intermediate: The 5-hydroxy-1,2,3,4-tetrahydronaphthalene is synthesized through hydrogenation of 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-one.
Coupling Reaction: The final step involves coupling the fluorophenylmethylamine with the tetrahydronaphthalenyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the tetrahydronaphthalenyl moiety can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 5-keto-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Investigated for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide exerts its effects involves interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the hydroxy-tetrahydronaphthalenyl moiety can modulate the compound’s pharmacokinetic properties. The aminoacetamide linkage plays a crucial role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide
- N-[(4-bromophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide
Uniqueness
N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and overall biological activity compared to its chloro and bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
